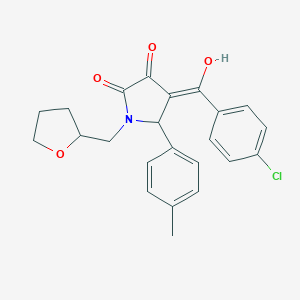
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide, also known as CEP-33779, is a small molecule inhibitor of the oncogenic transcription factor STAT3. STAT3 is a protein that plays a critical role in cell proliferation, differentiation, and survival. It is often overexpressed in cancer cells, making it an attractive therapeutic target.
Mécanisme D'action
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide works by inhibiting the activity of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune evasion. By blocking STAT3, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can induce apoptosis (cell death) in cancer cells and inhibit their ability to grow and spread.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit the expression of genes involved in cell cycle progression, angiogenesis, and immune evasion. It can also induce the expression of genes involved in apoptosis and immune activation. In addition, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide in lab experiments is its specificity for STAT3. Unlike other STAT inhibitors, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide does not inhibit other members of the STAT family, which can have different and sometimes opposing functions. However, one limitation of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide is its relatively low potency compared to other STAT inhibitors. This can make it difficult to achieve complete inhibition of STAT3 activity in some cell types.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide. Another area of interest is the investigation of the role of STAT3 in other diseases besides cancer, such as autoimmune disorders and infectious diseases. Finally, there is interest in exploring the potential use of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenylamine with ethylene oxide, followed by condensation with 4-(2-hydroxyethoxy)benzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth and survival of a wide range of cancer cell lines in vitro, including breast, prostate, lung, and pancreatic cancer cells. In vivo studies have also demonstrated its efficacy in suppressing tumor growth in mouse models of cancer.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C17H18ClNO3 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clé InChI |
BEHZQFJOOFQQKQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)